molecular formula C13H16N2O2 B8191281 Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B8191281
M. Wt: 232.28 g/mol
InChI Key: YBLYJVWXMJIJDA-UHFFFAOYSA-N
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Description

Benzyl 2,6-diazabicyclo[320]heptane-6-carboxylate is a bicyclic compound characterized by its unique structure, which includes a diazabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a carboxylic acid derivative, followed by benzylation to introduce the benzyl ester group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • (1S,5R)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
  • 6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride

Comparison: Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific benzyl ester group, which can influence its reactivity and biological activity compared to similar compounds. The presence of the benzyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes .

Properties

IUPAC Name

benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-8-11-12(15)6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLYJVWXMJIJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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